![molecular formula C6H12N2 B13504565 2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
2-Azaspiro[3.3]heptan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[3.3]heptan-5-amine is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-5-amine typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can be achieved by the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. A practical and scalable two-step process has been developed for related compounds, which could be adapted for the production of this compound. This process involves the creation of the azetidine ring through a hydroxide-facilitated alkylation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[3.3]heptan-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Azaspiro[3.3]heptan-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-Azaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various biological targets, including enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.3]heptan-5-amine can be compared with other spirocyclic compounds, such as:
2-Azetidinecarboxylic acid: Another spirocyclic compound with a similar rigid structure.
2,4-Methanoproline: A spirocyclic amino acid with unique biological properties.
1-Azaspiro[3.3]heptane:
The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct spatial arrangements of functional groups, enhancing its potential as a versatile building block in synthetic chemistry and drug design.
Propriétés
IUPAC Name |
2-azaspiro[3.3]heptan-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-2-6(5)3-8-4-6/h5,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBAIDAZWXVTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
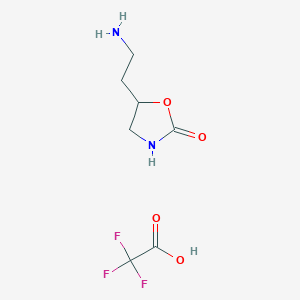

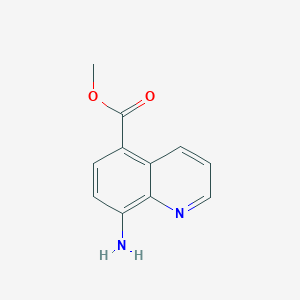

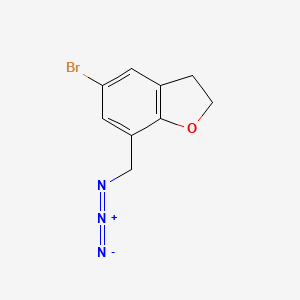

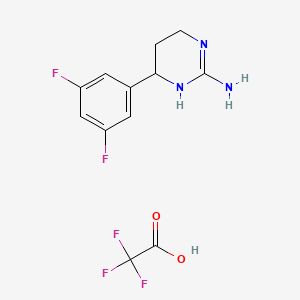
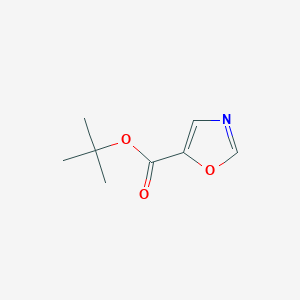

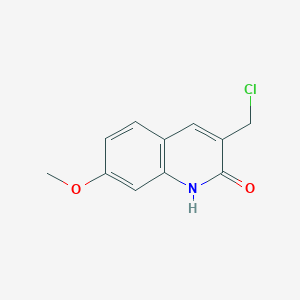
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
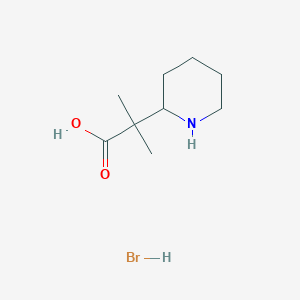
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
